(S)-CPP vs. (R)-CPP: Enantiomer-Specific BDK Inhibition Potency
(S)-CPP exhibits an IC50 of 6.3 µM for BDK inhibition, compared to 53.1 µM for 4PB (phenylbutyrate) and 21.4 µM for (R)-CPP. The (S)-enantiomer shows a Kd of 2.4 µM versus 7.5 µM for the (R)-enantiomer. [1]
| Evidence Dimension | BDK inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 6.3 µM |
| Comparator Or Baseline | 4PB: IC50 = 53.1 µM |
| Quantified Difference | 8.4-fold |
| Conditions | In vitro kinase assay using recombinant BDK, pH 7.5, 25°C |
Why This Matters
The (S)-enantiomer provides significantly greater BDK inhibition than the (R)-enantiomer, which is critical for target engagement in metabolic disorders such as type 2 diabetes.
- [1] Tso, S.C.; Qi, X.; Gui, W.J.; Chuang, J.L.; Morlock, L.K.; Wallace, A.L.; Ahmed, K.; Laxman, S.; Campeau, P.M.; Lee, B.H.; Hutson, S.M.; Tu, B.P.; Williams, N.S.; Tambar, U.K.; Wynn, R.M.; Chuang, D.T. Proc. Natl. Acad. Sci. USA 2013, 110, 9728-9733. View Source
